Melengestrol acetate
Overview
Description
Melengestrol acetate is a synthetic progestin medication primarily used in animal reproduction. It is not approved for use in humans. This compound is utilized as an implantable contraceptive for captive animals in zoos and other refuges, and as a feed additive to promote growth in cattle. This compound is a derivative of progesterone and is known for its high affinity for the progesterone receptor .
Mechanism of Action
Target of Action
Melengestrol acetate (MLGA) is a synthetic progestin . Its primary target is the progesterone receptor , a protein that plays a crucial role in the reproductive system . MLGA acts as an agonist of this receptor, meaning it binds to the receptor and activates it . It has been found to possess 73% of the affinity of progesterone for the progesterone receptor in rhesus monkey uterus .
Mode of Action
As a progestogen, MLGA mimics the action of natural progesterone . By binding to the progesterone receptor, it induces changes in the body similar to those caused by natural progesterone . These changes include induction of secretory changes in the endometrium, increase in basal body temperature, pituitary inhibition, and production of withdrawal bleeding in the presence of estrogen .
Biochemical Pathways
It’s known that mlga exerts biological action primarily as progestogens and secondarily as glucocorticoids . It’s also known to interact with cytochrome P-450 enzymes, which play a key role in the metabolism of drugs .
Result of Action
The molecular and cellular effects of MLGA’s action are primarily related to its role as a progestogen . In animals, it’s used as an implantable contraceptive and as a feed additive to promote growth . Major adverse effects of MLGA observed were mammary gland hyperplasia, endometrial hyperplasia, and a lack of corpora lutea, accompanying the elevated level of serum prolactin .
Biochemical Analysis
Biochemical Properties
Melengestrol acetate is a progestogen, meaning it is an agonist of the progesterone receptor . It has been found to possess 73% of the affinity of progesterone for the progesterone receptor in rhesus monkey uterus . This interaction with the progesterone receptor is crucial for its role in animal reproduction .
Cellular Effects
This compound’s interaction with the progesterone receptor influences various cellular processes. As a progestogen, it can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound primarily involves its action as a progestogen. It binds to the progesterone receptor, acting as an agonist .
Temporal Effects in Laboratory Settings
Given its use in animal reproduction and as a feed additive, it is likely that its effects are stable over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Transport and Distribution
Given its role as a progestogen, it is likely that it interacts with various transporters and binding proteins .
Subcellular Localization
Given its role as a progestogen, it is likely that it is localized to areas of the cell where the progesterone receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of melengestrol acetate involves several steps. The key intermediate is 6-methyl-16-dehydropregnenolone acetate. The process begins with the conversion of diosgenin to the 3-toluenesulfonate derivative. Solvolysis of this derivative affords the 3,5-cyclosteroid, which is then oxidized to form a ketone. Reaction with methylmagnesium iodide yields two isomeric carbinols, with the α-isomer predominating. Solvolysis in the presence of acetic acid reverses the cyclopropylcarbinyl transformation to afford homoallylic acetate. The sapogenin side chain is then removed to produce the desired product .
Industrial Production Methods
Industrial production of this compound involves the saponification of the product, followed by Oppenauer oxidation and dehydrogenation to the 4,6-diene using chloranil. Acetylation under forcing conditions completes the synthesis .
Chemical Reactions Analysis
Types of Reactions
Melengestrol acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The product is oxidized using pyridinium chlorochromate (PCC) to form a ketone.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as acetic acid.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and acetates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Melengestrol acetate has several scientific research applications:
Animal Reproduction: It is used to control the estrous cycle in cattle and other animals, making it easier to manage breeding programs.
Growth Promotion: As a feed additive, it promotes growth in cattle, leading to increased meat production.
Estrus Synchronization: It is used in estrus synchronization protocols to improve the efficiency of artificial insemination in beef cattle.
Research Studies: It is used in various research studies to understand its effects on animal physiology and reproduction.
Comparison with Similar Compounds
Melengestrol acetate is similar to other 17α-hydroxyprogesterone derivatives, such as:
- Chlormadinone acetate
- Chlormethenmadinone acetate
- Cyproterone acetate
- Delmadinone acetate
- Hydroxyprogesterone caproate
- Medroxyprogesterone acetate
- Megestrol acetate
- Methenmadinone acetate
- Osaterone acetate
The uniqueness of this compound lies in the presence of a methylene group at the C16 position, which differentiates it from megestrol acetate .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h11,13,19-20,22H,2,7-10,12H2,1,3-6H3/t19-,20+,22+,23-,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKABVSQKJNZBH-DWNQPYOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048184 | |
Record name | Melengestrol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2919-66-6 | |
Record name | Melengestrol acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2919-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melengestrol acetate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melengestrol acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14659 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MELENGESTROL ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Melengestrol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Melengestrol acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELENGESTROL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W5HDS3936 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of melengestrol acetate (MGA)?
A: MGA is a synthetic progestin, meaning it mimics the action of the naturally occurring hormone progesterone. It primarily exerts its effects by binding to progesterone receptors, primarily in the hypothalamus and pituitary gland. [, , ]
Q2: How does MGA binding to progesterone receptors affect the reproductive system?
A: This binding inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. Consequently, the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland is suppressed, ultimately preventing ovulation and estrus. [, , ]
Q3: What are the downstream effects of MGA on ovarian activity?
A: MGA administration generally leads to a decrease in follicular development. While studies show that MGA can increase the number of follicles >1.0 cm in diameter during treatment, this effect is temporary. [] It also impacts the levels of circulating reproductive hormones, including progesterone and estradiol. [, , ]
Q4: What is the molecular formula and weight of MGA?
A: The molecular formula of MGA is C24H32O4, and its molecular weight is 384.52 g/mol. [, ]
Q5: Is there any spectroscopic data available for MGA?
A: While the provided abstracts don't delve into detailed spectroscopic analysis, gas-liquid chromatography methods have been employed to quantify MGA in various biological matrices, including bovine tissue. []
Q6: Does MGA exhibit any catalytic properties?
A: MGA is primarily classified as a synthetic hormone and is not known to possess significant catalytic properties in biological systems. Its activity predominantly revolves around its hormonal effects. [, , ]
Q7: Have any computational studies been conducted on MGA?
A7: The provided abstracts do not mention specific computational studies, like QSAR modeling or molecular docking simulations, performed with MGA.
Q8: What are the regulatory considerations surrounding the use of MGA?
A: While the abstracts don't explicitly detail specific SHE regulations, the use of MGA, as a veterinary drug, is subject to regulatory oversight. For instance, the presence of MGA in edible tissues is monitored, and the Food and Drug Administration (FDA) sets tolerance levels for residues in food products. []
Q9: How is MGA absorbed, distributed, metabolized, and excreted (ADME) in cattle?
A: Research indicates that MGA is effectively absorbed orally. [, ] While the provided abstracts don't delve into detailed metabolic pathways, they highlight that MGA metabolites can be detected in various biological samples, including plasma and urine. [] One study suggests that the presence of MGA can impact the metabolism of 3-methylindole, a compound implicated in bovine respiratory disease. []
Q10: What are the primary in vivo applications of MGA in livestock?
A: MGA is widely used for estrus synchronization in beef heifers to facilitate artificial insemination. [, , , , , ] It's also employed to improve feed utilization and potentially enhance growth performance in feedlot heifers. [, , ]
Q11: Are there any in vitro studies investigating the effects of MGA on cell cultures?
A: Yes, research suggests that MGA can influence the differentiation of muscle-derived cells in both bovine and murine cell culture models, potentially promoting adipogenesis (fat cell formation). []
Q12: What are the known toxicological effects of MGA in animals?
A: While generally considered safe for use in livestock when administered at recommended doses, studies have explored potential toxicological effects. For instance, one study suggested a potential link between long-term MGA use and uterine pathology in a coati, although further research is needed to confirm this association. [] Another study indicated that MGA might exacerbate pulmonary edema induced by 3-methylindole in sheep. []
Q13: Have any biomarkers been identified for monitoring MGA treatment response?
A: While the provided abstracts don't point to specific biomarkers for MGA response, researchers often monitor changes in circulating reproductive hormones, such as progesterone and estradiol, as indicators of MGA's effects on the reproductive axis. [, , ]
Q14: What analytical techniques are used to quantify MGA in biological samples?
A: Gas-liquid chromatography, often coupled with electron capture detection, has been a prominent method for quantifying MGA levels in tissues like fat, liver, muscle, and kidney. []
Q15: How do the dissolution and solubility properties of MGA affect its bioavailability?
A: While the provided abstracts don't delve into the specifics of MGA's dissolution and solubility profiles, it's known that its formulation and delivery methods influence its bioavailability. For instance, its incorporation into feed aims to ensure adequate absorption from the gastrointestinal tract. [, ]
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